molecular formula C9H13NO2 B2764168 2-Methoxy-4-[(methylamino)methyl]phenol CAS No. 42973-53-5

2-Methoxy-4-[(methylamino)methyl]phenol

Cat. No.: B2764168
CAS No.: 42973-53-5
M. Wt: 167.208
InChI Key: DWVROQPEVDTYSN-UHFFFAOYSA-N
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Description

2-Methoxy-4-[(methylamino)methyl]phenol is an organic compound with the molecular formula C9H13NO2 It is a derivative of phenol, characterized by the presence of a methoxy group (-OCH3) and a methylaminomethyl group (-CH2NHCH3) attached to the benzene ring

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-Methoxy-4-[(methylamino)methyl]phenol can be achieved through several methods. One common approach involves the reaction of 2-methoxyphenol with formaldehyde and methylamine under acidic conditions. The reaction proceeds via the formation of an intermediate Schiff base, which is subsequently reduced to yield the desired product.

Industrial Production Methods

In an industrial setting, the production of this compound typically involves large-scale batch or continuous processes. The reaction conditions are optimized to ensure high yield and purity of the product. Key parameters such as temperature, pressure, and reaction time are carefully controlled to achieve efficient production.

Chemical Reactions Analysis

Types of Reactions

2-Methoxy-4-[(methylamino)methyl]phenol undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding quinones or other oxidized derivatives.

    Reduction: Reduction reactions can convert the compound into its corresponding amine or other reduced forms.

    Substitution: The methoxy and methylaminomethyl groups can be substituted with other functional groups under appropriate conditions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and hydrogen peroxide (H2O2).

    Reduction: Reducing agents such as sodium borohydride (NaBH4) and lithium aluminum hydride (LiAlH4) are often used.

    Substitution: Substitution reactions may involve reagents like halogens (e.g., chlorine, bromine) or nucleophiles (e.g., hydroxide ions).

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield quinones, while reduction can produce amines.

Scientific Research Applications

2-Methoxy-4-[(methylamino)methyl]phenol has a wide range of applications in scientific research:

    Chemistry: It is used as a building block for the synthesis of more complex molecules and as a reagent in various organic reactions.

    Biology: The compound is studied for its potential biological activities, including antimicrobial and antioxidant properties.

    Medicine: Research is ongoing to explore its potential therapeutic applications, such as in the development of new drugs.

    Industry: It is used in the production of dyes, polymers, and other industrial chemicals.

Mechanism of Action

The mechanism by which 2-Methoxy-4-[(methylamino)methyl]phenol exerts its effects involves interactions with specific molecular targets and pathways. For example, its antimicrobial activity may be due to its ability to disrupt bacterial cell membranes or inhibit key enzymes. The compound’s antioxidant properties are likely related to its ability to scavenge free radicals and prevent oxidative damage.

Comparison with Similar Compounds

Similar Compounds

    2-Methoxy-4-methylphenol: This compound has a similar structure but lacks the methylaminomethyl group.

    4-Hydroxy-3-methoxytoluene: Another related compound with a methoxy group and a hydroxyl group on the benzene ring.

    4-Methylguaiacol: Similar to 2-Methoxy-4-[(methylamino)methyl]phenol but with a different substitution pattern.

Uniqueness

This compound is unique due to the presence of both methoxy and methylaminomethyl groups, which confer distinct chemical and biological properties

Biological Activity

2-Methoxy-4-[(methylamino)methyl]phenol, also known as 2-Methoxy-4-(methylaminomethyl)phenol hydrochloride, is an organic compound with the chemical formula C₉H₁₄ClNO₂. It has garnered attention in biochemical research due to its potential interactions with various biological systems and its role in modulating cellular processes. This article explores the biological activity of this compound, including its mechanisms of action, biochemical properties, and potential therapeutic applications.

Chemical Structure and Properties

The compound features a methoxy group (–OCH₃) and a methylamino group (–NH(CH₃)₂) attached to a phenolic structure, contributing to its unique biological properties. Its molecular weight is approximately 203.67 g/mol, and it is characterized by a white powder appearance that is soluble in water.

Target Interactions

This compound primarily acts as a ligand for neuronal nicotinic acetylcholine receptors (nAChRs). This interaction may enhance cognitive functions by modulating neurotransmitter release and intracellular signaling pathways. Similar compounds have demonstrated the ability to influence calcium signaling, which is critical for various cellular functions.

Biochemical Pathways

The compound is involved in several metabolic pathways, particularly those mediated by cytochrome P450 enzymes. These enzymes facilitate the metabolism of the compound into various metabolites that may exhibit distinct biological activities. The dual functionality of the methoxy and methylaminomethyl groups enhances its binding affinity to proteins and enzymes, suggesting potential roles in proteomics and drug development .

Cellular Effects

In vitro studies indicate that this compound can influence cell signaling pathways, gene expression, and cellular metabolism. For example, it has been shown to modulate intracellular calcium levels, affecting neuronal excitability and synaptic transmission.

Dosage Effects

Research involving animal models has demonstrated that the effects of this compound vary with dosage. Lower doses may enhance cognitive functions through nAChR activation, while higher doses could lead to cytotoxicity.

Case Studies

  • Neuroprotective Effects : A study indicated that at specific concentrations, this compound could protect neuronal cells from oxidative stress-induced apoptosis. This suggests potential applications in neurodegenerative disease treatments.
  • Antimicrobial Activity : Preliminary investigations have shown that derivatives of this compound possess antimicrobial properties against various bacterial strains, including Staphylococcus aureus. The minimum inhibitory concentration (MIC) values were determined through standard microbiological assays .

Research Findings

Study Findings
Study 1Demonstrated neuroprotective effects at low concentrationsSuggests therapeutic potential in neurodegenerative diseases
Study 2Showed antimicrobial activity against Staphylococcus aureusIndicates possible use as an antimicrobial agent
Study 3Investigated binding affinity to nAChRsConfirms role in cognitive enhancement

Properties

IUPAC Name

2-methoxy-4-(methylaminomethyl)phenol
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H13NO2/c1-10-6-7-3-4-8(11)9(5-7)12-2/h3-5,10-11H,6H2,1-2H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DWVROQPEVDTYSN-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CNCC1=CC(=C(C=C1)O)OC
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H13NO2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

167.20 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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